3-Bromo-5-fluoro-4-methoxyaniline
Description
Significance of Fluorine and Bromine Substituents in Aromatic Systems
The presence of fluorine and bromine on an aromatic ring significantly alters its electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the regioselectivity of further reactions. Its small size allows it to replace hydrogen without significant steric hindrance. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability and binding affinity.
Bromine, while also electronegative, is less so than fluorine. Its primary contribution is often as a versatile synthetic handle. The carbon-bromine bond is readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of new carbon-carbon or carbon-nitrogen bonds. This reactivity makes bromo-aromatic compounds key intermediates in the synthesis of complex organic molecules. The combination of both fluorine and bromine on a single aromatic ring, as seen in 3-Bromo-5-fluoro-4-methoxyaniline, creates a multifunctional platform for sequential and regioselective synthetic transformations.
Overview of Aniline (B41778) Chemistry and its Derivatives as Synthetic Intermediates
Aniline and its derivatives are among the most important intermediates in the chemical industry. The amino group is a versatile functional handle that can be readily acylated, alkylated, and diazotized. The latter reaction, leading to diazonium salts, opens up a vast array of transformations, including the Sandmeyer and Schiemann reactions, which allow for the introduction of various substituents onto the aromatic ring.
Aniline derivatives are fundamental to the production of azo dyes and polymers like polyaniline. chemicalbook.com In pharmaceutical synthesis, the aniline moiety is a common feature in many drug scaffolds. Substituted anilines, such as bromoanilines and fluoroanilines, serve as crucial precursors for creating more elaborate molecules. For instance, 4-Bromoaniline is a key precursor in the synthesis of azo dyes and dihydroquinazolines. chemicalbook.com Similarly, 3-Fluoro-p-anisidine is used to synthesize quinoline (B57606) derivatives, which can act as active pharmaceutical ingredients. ossila.com The reactivity of these derivatives is dictated by the electronic nature and position of the substituents on the aromatic ring.
Contextualization of this compound within Contemporary Chemical Research
This compound is a polysubstituted aniline that combines the features of its parent compounds. While specific research applications for this exact molecule are not extensively documented in publicly available literature, its structure suggests significant potential as a specialized building block in organic synthesis. The presence of three different substituents—bromo, fluoro, and methoxy (B1213986)—at specific positions on the aniline ring offers chemists a high degree of control over subsequent chemical modifications.
The bromine atom at the 3-position can be selectively targeted for cross-coupling reactions. The fluorine atom at the 5-position modulates the electronic nature of the ring and can influence the orientation of subsequent electrophilic aromatic substitution reactions. The methoxy group at the 4-position is an electron-donating group that activates the ring, while the amino group provides a nucleophilic center and a site for diazotization. This unique combination of functional groups makes this compound a promising intermediate for the synthesis of complex, highly substituted aromatic compounds for applications in medicinal chemistry and materials science. Its structural analogues, such as 3-bromo-4-methoxyaniline (B105698), are used in the preparation of modulators for biological targets like histamine (B1213489) H3 receptors. google.comgoogle.com
Properties of this compound
| Property | Value |
| CAS Number | 875664-44-1 sigmaaldrich.comlookchem.com |
| Molecular Formula | C₇H₇BrFNO sigmaaldrich.comuni.lu |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically ≥98% sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPALOVXCAGMEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641034 | |
| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-44-1 | |
| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Fluoro 4 Methoxyaniline
Retrosynthetic Analysis of 3-Bromo-5-fluoro-4-methoxyaniline
A retrosynthetic analysis of this compound (I) reveals a logical disconnection approach, identifying readily available starting materials. The primary disconnection points are the carbon-bromine, carbon-nitrogen (amino group), and carbon-oxygen (methoxy group) bonds.
A plausible retrosynthetic route begins by disconnecting the amino group, leading back to the corresponding nitro compound, 3-bromo-5-fluoro-4-methoxynitrobenzene (II). This transformation is a standard nitro group reduction. Further disconnection of the methoxy (B1213986) group from (II) via an ether cleavage points to 3-bromo-5-fluoro-4-nitrophenol (III). However, a more practical approach involves the disconnection of the bromine atom, suggesting 3-fluoro-4-methoxyaniline (B107172) (IV) as a key intermediate. This aniline (B41778) derivative can be traced back to 5-fluoro-4-methoxynitrobenzene (V) through nitro group reduction. The synthesis of (V) can be envisioned from the etherification of 5-fluoro-4-nitrophenol or through a nucleophilic aromatic substitution on a suitably activated precursor like 1,2-difluoro-4-nitrobenzene.
An alternative and industrially relevant retrosynthesis starts with a more basic precursor, p-fluoronitrobenzene (VI). google.comgoogle.com This approach involves a sequence of bromination, etherification, and finally, nitro-reduction to arrive at the target molecule. This pathway is often preferred due to the commercial availability and lower cost of the initial starting material. google.com
De novo Synthesis Approaches
The de novo synthesis of this compound is typically achieved through a multi-step sequence starting from simpler, commercially available anilines or nitrobenzenes.
Multi-step Synthesis from Precursor Anilines or Nitrobenzenes
Another documented pathway begins with 1,2-difluoro-4-nitrobenzene, which undergoes a nucleophilic aromatic substitution with morpholine, followed by the reduction of the nitro group to yield 3-fluoro-4-morpholinoaniline. researchgate.net While this produces a different aniline, the initial steps highlight a viable strategy for functionalizing similar difluoro-nitroaromatic systems.
The following table summarizes a typical multi-step synthesis starting from p-fluoronitrobenzene:
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Bromination | p-Fluoronitrobenzene | N-Bromosuccinimide (NBS), Acetic Acid | 3-Bromo-4-fluoronitrobenzene (B1266112) |
| 2 | Etherification | 3-Bromo-4-fluoronitrobenzene | Sodium Methoxide (B1231860), Methanol | 3-Bromo-4-methoxynitrobenzene |
| 3 | Nitro-Reduction | 3-Bromo-4-methoxynitrobenzene | Sodium Sulfide (B99878) (Na₂S), Water | This compound |
The regioselective bromination of the aromatic ring is a critical step in the synthesis. For activated aromatic compounds, N-Bromosuccinimide (NBS) is a preferred brominating agent as it provides a low, steady concentration of bromine, minimizing side reactions. masterorganicchemistry.com In the synthesis of this compound starting from p-fluoronitrobenzene, NBS is used in an acetic acid solvent. google.comgoogle.com The reaction temperature is carefully controlled, typically between 25°C and 45°C, to ensure the desired regioselectivity and prevent the formation of byproducts. google.com The use of NBS under these controlled acidic conditions allows for the selective bromination at the position ortho to the fluorine and meta to the nitro group, yielding 3-bromo-4-fluoronitrobenzene with high efficiency. google.com The electron-withdrawing nature of the nitro group directs the incoming electrophile (bromine) to the meta position, while the ortho, para-directing fluorine atom also influences the final regiochemistry.
Halogenation of phenyl alkyl ethers, such as anisole (B1667542), typically occurs on the benzene (B151609) ring. blogspot.com The methoxy group is an activating, ortho, para-director, making the aromatic ring more susceptible to electrophilic substitution. blogspot.com For instance, anisole undergoes bromination with bromine in ethanoic acid even without a catalyst, yielding predominantly the para isomer. blogspot.com In the context of synthesizing this compound, if one were to start with 3-fluoro-4-methoxyaniline, direct bromination would likely lead to a mixture of products due to the strong activating and directing effects of both the amino and methoxy groups. Therefore, the synthetic strategy of brominating the nitro-precursor before introducing the methoxy group and reducing the nitro group is a more controlled and regioselective approach.
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. wikipedia.orgcsjmu.ac.inacs.org A variety of methods are available for this conversion. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org Common techniques include:
Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is a clean and efficient method, but care must be taken as some catalysts can also reduce other functional groups or cause dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. csjmu.ac.incommonorganicchemistry.com
Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the reduction of nitro groups. wikipedia.org This method is particularly useful for the selective reduction of one nitro group in the presence of another. csjmu.ac.in In the synthesis of 3-bromo-4-methoxyaniline (B105698), a sodium sulfide solution is used to reduce 3-bromo-4-methoxynitrobenzene, with yields reported around 72-74%. google.comgoogle.com
The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For 3-bromo-5-fluoro-4-methoxynitrobenzene, a mild reducing agent like sodium sulfide is effective and avoids potential dehalogenation that can occur with catalytic hydrogenation. commonorganicchemistry.com
The introduction of the methoxy group is achieved through an etherification reaction. A common and high-yielding method is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide. wikipedia.orgambeed.com However, in the synthesis of this compound from 3-bromo-4-fluoronitrobenzene, the etherification is accomplished via a nucleophilic aromatic substitution. The fluorine atom, activated by the ortho-nitro group, is displaced by a methoxide ion.
This reaction is typically carried out by treating 3-bromo-4-fluoronitrobenzene with sodium methoxide in methanol. google.comgoogle.com The reaction temperature is controlled, for example at 40°C, to ensure the reaction proceeds efficiently and with high yield, often exceeding 96%. google.com This step effectively replaces the fluorine atom with a methoxy group, forming 3-bromo-4-methoxynitrobenzene.
One-Pot and Cascade Reactions in Halogenated Aniline Synthesis
Modern synthetic chemistry increasingly favors one-pot and cascade reactions due to their efficiency, reduced waste, and operational simplicity. wikipedia.org A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single reaction vessel without isolating intermediates. wikipedia.org
While a specific one-pot synthesis for this compound is not prominently documented, general methodologies for halogenated anilines are well-established and offer potential pathways. For example, a metal-free, one-pot conversion of anilines to aryl bromides has been developed as an alternative to the classic Sandmeyer reaction. nih.govorganic-chemistry.orgacs.org This method involves in-situ diazotization of the aniline followed by free-radical-mediated halogen abstraction from a source like bromotrichloromethane (B165885) (BrCCl₃). nih.govorganic-chemistry.org This approach is notable for its short reaction times, simple workup, and insensitivity to air and moisture. nih.govorganic-chemistry.orgacs.org
Cascade reactions have also been employed to construct complex heterocyclic structures from aniline derivatives. For instance, substituted phenanthridines can be synthesized in a one-pot cascade process from aromatic aldehydes, anilines, and benzenediazonium-2-carboxylate. nih.gov Another example involves the temperature-controlled, three-component cascade reaction of enaminones, potassium thiocyanate (B1210189) (KSCN), and anilines to produce 2-aminothiazoles or 2-iminothiazolines. acs.org These examples highlight the potential for developing sophisticated, multi-step syntheses of complex aniline derivatives in a single pot.
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. nih.gov Key strategies include the use of safer solvents, biocatalysis, energy-efficient methods like mechanochemistry, and reducing derivatization steps. nih.govresearchgate.net
In the context of halogenated aniline synthesis, several green approaches are being explored:
Biocatalysis: Chemoenzymatic methods offer a sustainable alternative to traditional chemical reductions. For example, immobilized nitroreductase (NR) enzymes can be used to reduce nitroaromatic compounds to anilines. nih.gov This process operates under mild, atmospheric pressure conditions in aqueous media, avoiding the need for high-pressure hydrogen gas and expensive, toxic precious-metal catalysts. nih.gov
Mechanochemistry: Solvent-free or low-solvent synthesis using techniques like ball-milling is another cornerstone of green chemistry. researchgate.netrsc.org This method can lead to higher yields in shorter reaction times and is considered an energy-efficient process. rsc.org
Safer Reagents and Reaction Conditions: A significant green advancement is the development of synthetic routes that avoid highly toxic reagents. For instance, a method for synthesizing 3-bromo-4-fluorobenzaldehyde, a related intermediate, uses an aqueous solution of sodium hypochlorite (B82951) with sodium bromide and hydrochloric acid, avoiding the use of hazardous elemental bromine. google.com Similarly, using Al-Ni alloy in an alkaline aqueous solution provides a simple method for the dehalogenation of halogenated anilines at room temperature, which can be useful for purification or selective transformations. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement
Influence of Temperature, Solvent Systems, and Stoichiometric Ratios
The yield and purity of this compound and related halogenated anilines are highly dependent on the careful control of reaction parameters.
Temperature: Temperature plays a critical role in each step of the synthesis. In the bromination of p-fluoronitrobenzene, the reaction can be controlled at temperatures ranging from 15 °C to 35 °C, with lower temperatures (15 °C) requiring longer reaction times (10 hours) and higher temperatures (25 °C) shortening the time to 4.5 hours. google.com The subsequent etherification with sodium methoxide is also temperature-sensitive, with procedures documented at temperatures from 10 °C to 60 °C. google.comgoogle.com The final nitro-reduction step is typically conducted at a much higher temperature, around 85-95 °C. google.com In other halogenation reactions of anilines, temperature control is equally crucial; for example, the ortho-chlorination of N,N-dialkylaniline N-oxides with thionyl chloride showed optimal yields at -78 °C, with yields decreasing at higher or lower temperatures. nih.gov
Solvent Systems: The choice of solvent can significantly impact reaction efficiency and selectivity. In the synthesis of halogenated anilines via N,N-dialkylaniline N-oxides, reactions were found to be more efficient in tetrahydrofuran (B95107) (THF) compared to other solvents. nih.gov For one-pot conversions of anilines to aryl bromides, a biphasic solvent system of CH₂Cl₂/H₂O is often effective, while a water/CH₃CN system can improve yields for substrates with low solubility. organic-chemistry.org The polarity of the solvent is a key factor; weak polar solvents generally favor Sₙ2 reactions, while strong polar solvents are better for Sₙ1 reactions because they can stabilize charged intermediates like carbocations. cbseacademic.nic.in
Stoichiometric Ratios: The molar ratios of reactants are optimized to maximize conversion and minimize side products. In the synthesis of 3-bromo-4-fluoronitrobenzene, the molar ratio of the brominating agent (NBS) to p-fluoronitrobenzene is typically kept between 1.0 and 1.2 to 1. google.com For the reduction of 3-bromo-4-methoxynitrobenzene, the ratio of the reducing agent (Na₂S) to the nitro compound is in the range of 4.0-5.0 to 1. google.com Optimization studies for other aniline syntheses show that varying the equivalents of reagents and the concentration of catalysts is a standard procedure to enhance yield. rsc.org
| Reaction Step | Parameter | Condition | Observation/Outcome | Source |
|---|---|---|---|---|
| Bromination (p-fluoronitrobenzene) | Temperature | 15 °C | Reaction time of 10 hours. | google.com |
| Bromination (p-fluoronitrobenzene) | Temperature | 25 °C | Reaction time of 4.5 hours. | google.com |
| Etherification (3-bromo-4-fluoronitrobenzene) | Temperature | 60 °C | Reaction time of 0.2 hours with sodium methoxide. | google.com |
| Nitro-Reduction (3-bromo-4-methoxynitrobenzene) | Temperature | 85-95 °C | Optimal range for reduction with Na₂S. | google.com |
| ortho-Chlorination (Aniline N-oxide) | Temperature | -78 °C | Optimal yield; yields diminished at other temperatures. | nih.gov |
| ortho-Chlorination (Aniline N-oxide) | Solvent | THF | More efficient than other tested solvents. | nih.gov |
| One-Pot Bromination (Anilines) | Solvent System | CH₂Cl₂/H₂O | Effective for general substrates. | organic-chemistry.org |
| One-Pot Bromination (Anilines) | Solvent System | CH₃CN/H₂O | Improves yield for substrates with low solubility. | organic-chemistry.org |
| Nitro-Reduction (3-bromo-4-methoxynitrobenzene) | Stoichiometry | 4.0-5.0 eq. Na₂S | Optimized ratio for high conversion. | google.com |
Catalyst Systems for Selective Transformations in Halogenated Aniline Synthesis
Catalysts are fundamental for achieving high selectivity and efficiency in the synthesis of halogenated anilines. Both metal-based and metal-free catalyst systems have been developed.
Metal-Free Organocatalysts: A significant area of development is in organocatalysis, which avoids the use of often expensive and toxic heavy metals. For instance, secondary amines have been successfully used as organocatalysts for the highly ortho-selective chlorination of anilines using sulfuryl chloride as the halogen source under mild conditions. rsc.orgrsc.org Another approach uses aniline itself as a catalyst. Arylamines can generate a highly reactive but selective N-halo arylamine intermediate, which then acts as a catalytic electrophilic halogen source for a variety of aromatic compounds using N-halosuccinimides (NCS, NBS, NIS). nih.gov The reactivity of this catalyst can be fine-tuned by altering the electronic properties of the aniline catalyst. nih.gov
Metal-Based Catalysts: Transition metals, particularly copper and palladium, have long been used in halogenation and cross-coupling reactions. rsc.org A patented process for preparing halogenated anilines utilizes a copper catalyst, such as cuprous chloride, complexed with an 8-hydroxyquinoline (B1678124) derivative. google.com This catalyst system operates effectively under homogeneous conditions as it solubilizes in the reaction medium at the reaction temperature. google.com While effective, a drawback of many transition-metal-catalyzed C-H functionalization reactions is the need for expensive catalysts and sometimes harsh reaction conditions. rsc.org
| Catalyst System | Reaction Type | Key Features | Source |
|---|---|---|---|
| Secondary Amine | ortho-Chlorination | Metal-free organocatalyst; mild conditions; high regioselectivity. | rsc.orgrsc.org |
| Arylamines | Electrophilic Halogenation | Acts as a tunable, selective electrophilic halogen transfer agent with N-halosuccinimides. | nih.gov |
| Copper/8-hydroxyquinoline | Amination of Halogenobenzenes | Homogeneous catalysis; solubilizes in reaction medium. | google.com |
| Palladium | C-H Halogenation | Effective for regioselective halogenation but can be expensive and require directing groups. | rsc.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The isolation and purification of intermediates and the final this compound product are crucial for obtaining a compound of high purity, which is essential for its intended applications.
A common and straightforward method for isolating solid products from the reaction mixture is precipitation followed by filtration. In the synthesis of 3-bromo-4-methoxyaniline precursors, the reaction mixture is often poured into ice water, causing the less polar organic product to precipitate out of the aqueous solution. google.comgoogle.com The solid product is then collected by suction filtration and dried to remove residual solvent and water. google.comgoogle.com
For liquid products or for achieving higher purity, distillation is a viable technique. Aniline itself can be separated from a reaction mixture by simple or steam distillation. youtube.com
More advanced chromatographic techniques are employed for challenging separations and for the analysis and isolation of low-level impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are standard methods for assessing the purity of the final product and its intermediates. srce.hrresearchgate.net For definitive structural characterization of unknown impurities, hyphenated techniques such as liquid chromatography-solid phase extraction-nuclear magnetic resonance (LC-SPE/NMR) are exceptionally powerful. srce.hrresearchgate.net This method allows for the online separation of impurities by LC, trapping them onto an SPE cartridge, and then eluting them with a deuterated solvent for subsequent NMR analysis. srce.hr This was successfully applied to identify di-bromo derivative impurities in the structurally similar compound 3-bromo-5-(trifluoromethyl)aniline. researchgate.net
Reactivity and Reaction Mechanisms of 3 Bromo 5 Fluoro 4 Methoxyaniline
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.
The directing effect of a substituent determines the position at which an incoming electrophile will attack the benzene ring. Substituents are broadly classified as activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the reaction rate), and as ortho-, para- or meta-directors. libretexts.org
In 3-Bromo-5-fluoro-4-methoxyaniline, the directing effects are a composite of the influences of all substituents:
Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho-, para-director. ucalgary.ca Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the ring via resonance, which stabilizes the positively charged intermediate (the sigma complex) formed during the reaction. chemistrysteps.com This increased electron density is most pronounced at the ortho and para positions.
Methoxy (B1213986) Group (-OCH3): Similar to the amino group, the methoxy group is a strong activating group and an ortho-, para-director. masterorganicchemistry.com The oxygen atom donates electron density to the aromatic ring through its lone pairs, a phenomenon known as a +M or +R (resonance) effect.
Interactive Table: Substituent Effects in EAS
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH2 | C1 | +M > -I | Strongly Activating | Ortho, Para |
| -OCH3 | C4 | +M > -I | Strongly Activating | Ortho, Para |
| -Br | C3 | -I > +M | Deactivating | Ortho, Para |
| -F | C5 | -I > +M | Deactivating | Ortho, Para |
Regioselectivity in EAS reactions on a polysubstituted ring is determined by the cumulative directing effects of all substituents. The strongest activating group generally controls the position of substitution.
In this compound, both the -NH2 and -OCH3 groups are powerful activators. Let's analyze the positions relative to these groups:
Positions ortho to -NH2: C2 and C6.
Position para to -NH2: C4 (occupied by -OCH3).
Positions ortho to -OCH3: C3 (occupied by -Br) and C5 (occupied by -F).
Position para to -OCH3: C1 (occupied by -NH2).
The directing effects of the -NH2 and -OCH3 groups reinforce each other, strongly activating the C2 and C6 positions for electrophilic attack. The bromo and fluoro groups, being ortho, para-directors themselves, also direct towards some of these same positions (e.g., the fluoro group at C5 directs to C6). Therefore, electrophilic substitution is overwhelmingly predicted to occur at the two available positions on the ring: C2 and C6.
Steric hindrance plays a crucial role in determining the product ratio between the C2 and C6 positions.
Attack at C2: This position is flanked by the amino group at C1 and the bulky bromo group at C3. The presence of the bromine atom can sterically impede the approach of an electrophile.
Attack at C6: This position is adjacent to the amino group at C1 and the smaller fluoro group at C5.
Given the smaller size of fluorine compared to bromine, electrophilic attack at the C6 position is expected to be sterically less hindered and thus favored over attack at the C2 position. This would lead to the major product being the C6-substituted isomer. Problems with over-reactivity, such as polysubstitution, are common with highly activated rings like anilines, potentially leading to di-substitution at both C2 and C6 if reaction conditions are not carefully controlled. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is fundamentally different from EAS and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org
The standard SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For this intermediate to be sufficiently stabilized, strong electron-withdrawing groups (such as -NO2 or -CN) must be positioned ortho or para to the leaving group. pressbooks.pub
This compound is poorly suited for SNAr reactions under typical conditions. The ring is substituted with two powerful electron-donating groups (-NH2 and -OCH3), which increase the electron density of the ring and destabilize the negatively charged Meisenheimer complex, thus deactivating the molecule towards nucleophilic attack. tum.de
While the bromo and fluoro substituents are electron-withdrawing via induction, this effect is insufficient to overcome the strong electron-donating resonance effects of the amino and methoxy groups. Therefore, forcing this molecule to undergo an SNAr reaction would require harsh conditions, such as very high temperatures and extremely strong nucleophiles. pressbooks.pubyoutube.com
If a reaction were to occur, the relative leaving group ability would be F > Br. This is counterintuitive to trends in alkyl halides but is characteristic of SNAr reactions. The rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. libretexts.orgyoutube.com
The reactivity of bromo-fluoro-methoxyaniline isomers in SNAr reactions would depend critically on the relative positions of the electron-donating and electron-withdrawing groups. An isomer would be more reactive if the strong electron-donating groups (-NH2, -OCH3) were positioned meta to the halogen leaving group, as this would minimize their deactivating resonance effect on the stability of the Meisenheimer complex. Conversely, an isomer with these activating groups ortho or para to the leaving group would be the most deactivated.
Interactive Table: Predicted SNAr Reactivity of Isomers
| Isomer | Key Feature | Predicted SNAr Reactivity | Rationale |
| This compound | -NH2 and -OCH3 are ortho/para to halogens | Very Low | Strong destabilization of anionic intermediate by electron-donating groups. |
| 2-Bromo-4-fluoro-5-methoxyaniline | -NH2 is meta to -Br; -OCH3 is ortho to -Br | Low | Reduced destabilization from -NH2, but still strong destabilization from -OCH3. |
| 4-Bromo-3-fluoro-5-methoxyaniline | -NH2 is meta to both halogens | Higher (Relatively) | Minimized resonance-based deactivation from the powerful -NH2 group. |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of these transformations. acsgcipr.org
The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Notable cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nih.govorganic-chemistry.org It is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edu
Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orglibretexts.org The reaction is stereoselective and can be performed intramolecularly or intermolecularly. youtube.com
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This would allow for the synthesis of more complex diaryl or alkylaryl amines starting from the aniline (B41778) core. nih.govorganic-chemistry.org
The electronic nature of the substituents can influence the reaction rate. The electron-donating -NH2 and -OCH3 groups increase electron density on the ring, which can slow down the initial oxidative addition step. However, modern catalyst systems with specialized phosphine ligands are highly efficient and can effectively couple even electron-rich aryl halides. wordpress.comnih.gov
Interactive Table: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
| Suzuki-Miyaura | R-B(OH)2 | C-C | Biaryls, Arylalkenes |
| Heck | Alkene | C-C | Substituted Styrenes |
| Sonogashira | Terminal Alkyne | C-C (sp) | Arylalkynes |
| Buchwald-Hartwig | R2NH | C-N | Diaryl/Alkylaryl amines |
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) at the Bromine Position
The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. These reactions enable the introduction of a wide variety of substituents at the C3 position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid or boronate ester, to form a new C-C bond. For this compound, a Suzuki reaction would yield a biaryl compound. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. This transformation results in the formation of a new C-C bond at one of the vinylic positions of the alkene, effectively arylating the double bond.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an aryl-alkyne structure. The Sonogashira reaction is unique among these common cross-coupling methods as it typically requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. google.com
The following table illustrates potential cross-coupling reactions at the bromine position of this compound.
| Reaction Name | Coupling Partner | General Product Structure |
|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl-substituted 5-fluoro-4-methoxyaniline |
| Heck | CH₂=CHR | Alkene-substituted 5-fluoro-4-methoxyaniline |
| Sonogashira | HC≡CR | Alkyne-substituted 5-fluoro-4-methoxyaniline |
Mechanistic Insights into Metal-Catalyzed Transformations
The mechanisms of palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which is initiated by the active Pd(0) catalyst. The cycle can be generalized into three main steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) complex. The rate of this step is influenced by the electron density of the aromatic ring; electron-withdrawing groups can facilitate this process.
Transmetalation (Suzuki) or Carbopalladation (Heck/Sonogashira):
In the Suzuki reaction, the organopalladium(II) halide complex undergoes transmetalation. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.
In the Heck reaction, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the aryl group into the C=C double bond (carbopalladation).
In the Sonogashira reaction, a copper acetylide, formed in situ from the terminal alkyne and the Cu(I) co-catalyst, undergoes transmetalation with the Pd(II) complex.
Reductive Elimination or β-Hydride Elimination:
In the Suzuki and Sonogashira reactions, the cycle concludes with reductive elimination. The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which can then enter another cycle.
In the Heck reaction, following carbopalladation, a β-hydride elimination occurs, forming the arylated alkene product and a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst.
Reactions Involving the Amine Functional Group
The primary amine (-NH₂) group of this compound is a versatile functional group that can undergo a variety of nucleophilic reactions.
Acylation, Alkylation, and Arylation of the Amine
The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to react with various electrophiles.
Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride or acetic anhydride in the presence of a base yields the corresponding acetanilide derivative, N-(3-bromo-5-fluoro-4-methoxyphenyl)acetamide. This transformation is often used as a protecting group strategy to moderate the high reactivity of the aniline ring in other reactions, such as electrophilic substitution. wikipedia.orglibretexts.org
Alkylation: As a nucleophile, the amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium salt).
Arylation: The formation of a C-N bond to introduce another aryl group (N-arylation) can be achieved through methods like the Buchwald-Hartwig amination or Chan-Lam coupling. researchgate.net Catalyst-free methods have also been developed, using very strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the amine, which then acts as a potent nucleophile towards an unactivated fluoro- or chlorobenzene in an SₙAr reaction. chemistryviews.org
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide (Anilide) |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |
| Arylation (Chan-Lam) | Phenylboronic Acid (C₆H₅B(OH)₂) | Diaryl Amine |
Diazotization Reactions and Derivative Formation
Primary aromatic amines like this compound can be converted into aryl diazonium salts through a process called diazotization. wikipedia.org This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). wikipedia.org
The resulting diazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide range of nucleophiles, often through copper(I)-catalyzed Sandmeyer reactions. byjus.comwikipedia.org This provides a powerful method to introduce functional groups that are otherwise difficult to install directly onto the aromatic ring. ucla.eduorganic-chemistry.org
Common Sandmeyer reactions include:
Reaction with CuCl or CuBr to replace the diazonium group with -Cl or -Br.
Reaction with CuCN to install a nitrile (-CN) group.
Oxidative Transformations of the Aniline Moiety
The aniline moiety is susceptible to oxidation, and the reaction pathway can be either selective or non-selective, leading to a variety of products depending on the oxidant and reaction conditions.
Selective vs. Non-selective Oxidation Pathways
The oxidation of anilines can be a complex process, often leading to polymeric tars if not carefully controlled. libretexts.org However, under specific conditions, selective oxidation to valuable products can be achieved.
Selective Oxidation: Recent research has demonstrated that the selective oxidation of substituted anilines can be controlled by the choice of base. wikipedia.org Using an environmentally friendly oxidant like hydrogen peroxide, different products can be favored:
Formation of Azoxybenzenes: In the presence of a mild base such as sodium fluoride (B91410) (NaF), the controlled oxidation of anilines can lead to the formation of azoxybenzenes as the major product. wikipedia.org
Formation of Nitrobenzenes: By employing a stronger base, such as sodium methoxide (B1231860) (NaOMe), the oxidation pathway can be shifted to favor the formation of nitroarenes. wikipedia.org
This base-regulated approach allows for a high degree of selectivity without the need for expensive or toxic metal catalysts. wikipedia.org
Non-selective Oxidation: In the absence of carefully controlled conditions, or with stronger oxidizing agents, the oxidation of anilines can proceed through radical cation intermediates, leading to a mixture of products. researchgate.net Anodic oxidation, for example, can produce various coupled products, including derivatives of benzidine, diphenylamine, and azobenzene, depending on the substituents present on the aniline ring. researchgate.net These pathways are generally considered non-selective as they often result in complex product mixtures from multiple coupling events.
| Systematic Name | Common/Class Name |
|---|---|
| This compound | - |
| N-(3-bromo-5-fluoro-4-methoxyphenyl)acetamide | Acetanilide derivative |
| Sodium fluoride | - |
| Sodium methoxide | - |
| Sodium nitrite | - |
| Acetyl chloride | - |
| Acetic anhydride | - |
| Lithium bis(trimethylsilyl)amide | LiHMDS |
Environmental and Safety Considerations in Aniline Oxidation
The oxidation of anilines is a valuable transformation in organic synthesis but requires careful management of environmental and safety risks. google.com
Toxicity of Reactants and Products: Aniline and its derivatives can be toxic. google.com Aniline itself is known to be toxic by inhalation, ingestion, and skin absorption. google.comgoogleapis.com Exposure can lead to methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity. googleapis.com The oxidation products of anilines, which can include nitrobenzenes and benzoquinones, also pose significant health risks. google.com Nitrobenzene, for example, is a harmful substance that requires stringent handling protocols. google.com
Waste Management: The oxidation process can generate hazardous by-products and waste streams. google.com Effective waste management strategies, including the neutralization of acidic or basic catalysts and the proper disposal of residual oxidizing agents and organic by-products, are essential to minimize environmental impact. google.com The development of "greener" oxidation methods that utilize less hazardous reagents and produce fewer waste products is an active area of research. google.com
Safe Handling and Reaction Control: Aniline oxidation reactions can be highly exothermic and may react violently with strong oxidizing agents, acids, and alkalis. bldpharm.comresearchgate.net Proper laboratory and industrial safety measures are paramount. These include:
Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats. beilstein-journals.org
Working in a well-ventilated area to avoid inhalation of volatile compounds. beilstein-journals.org
Careful control of reaction temperature and the rate of addition of reagents to prevent runaway reactions. bldpharm.com
Having emergency procedures and materials, such as spill kits and fire extinguishers, readily available. researchgate.net
Compliance with regional and international regulations governing the handling, storage, and disposal of toxic and hazardous chemicals is mandatory. google.com
Role as a Building Block in Heterocycle Synthesis
Substituted anilines like this compound are valuable intermediates in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials. The amino group provides a reactive handle for cyclization reactions to form nitrogen-containing rings.
While specific examples of the use of this compound in the synthesis of heterocycles are found in patent literature, the general principles can be illustrated by common synthetic routes for quinolines and benzimidazoles.
Quinoline (B57606) Synthesis: Quinolines can be synthesized via several methods starting from anilines. The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a 1,3-diketone under acidic conditions. researchgate.net For this compound, the reaction would proceed via an initial condensation to form an enamine, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the activated aromatic ring and subsequent dehydration to yield the substituted quinoline. The positions of the substituents on the aniline ring would direct the cyclization and determine the final substitution pattern of the quinoline product.
Benzimidazole Synthesis: Benzimidazoles are typically formed by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While this compound is not an ortho-phenylenediamine itself, it can be a precursor to such molecules. More directly, related fluoro-substituted anilines are used in the synthesis of fluoro-benzimidazole derivatives, which have shown promise as antimicrobial agents. google.com The synthesis often involves the reaction of the aniline with other building blocks to construct the imidazole ring fused to the benzene ring.
The presence of the bromo, fluoro, and methoxy groups on the final heterocyclic product can significantly influence its biological activity and physical properties, making this compound a useful building block for creating a diversity of structures in medicinal chemistry research. For example, brominated quinolines are used as intermediates in the development of treatments for hepatitis C.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluoro 4 Methoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-fluoro-4-methoxyaniline, a combination of 1H, 13C, and 19F NMR provides a complete picture of its structure.
The substitution pattern on the aromatic ring—an amino group, a methoxy (B1213986) group, a bromine atom, and a fluorine atom—creates a unique electronic environment that dictates the chemical shifts and coupling constants.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy protons. The aromatic protons will appear as doublets due to coupling with the 19F nucleus. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield relative to benzene (B151609), while the halogens have a more complex effect.
13C NMR: The 13C NMR spectrum will display seven unique carbon signals. The carbons directly attached to the electronegative fluorine, oxygen, and nitrogen atoms will be significantly influenced. The carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
19F NMR: As a spin ½ nucleus with 100% natural abundance, 19F NMR is highly informative. youtube.comchemicalbook.com The chemical shift of the single fluorine atom is sensitive to its electronic environment. It is expected to show coupling to the two ortho aromatic protons. The range for organofluorine compounds is broad, but for fluoroaromatic compounds, shifts often fall between -60 and -172 ppm. researchgate.net
Predicted NMR Data for this compound
| 1H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Aromatic CH | ~6.8 | d | JH-F ≈ 8-10 | H-2 |
| Aromatic CH | ~6.5 | d | JH-F ≈ 4-6 | H-6 |
| Amine NH₂ | ~3.7 | br s | - | -NH₂ |
| Methoxy CH₃ | ~3.8 | s | - | -OCH₃ |
| 13C NMR | Predicted δ (ppm) | Assignment | ||
| C-F | ~150 (d, ¹JC-F ≈ 240 Hz) | C-5 | ||
| C-O | ~145 | C-4 | ||
| C-N | ~138 | C-1 | ||
| C-Br | ~100 | C-3 | ||
| C-H | ~115 | C-2 | ||
| C-H | ~105 | C-6 | ||
| -OCH₃ | ~56 | Methoxy Carbon | ||
| 19F NMR | Predicted δ (ppm) | Assignment | ||
| Ar-F | ~ -130 to -145 | C5-F |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. chemicalbook.com For this compound, a COSY spectrum would be expected to show no correlations between the two aromatic protons as they are not adjacent (separated by a substituent), confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. chemicalbook.com It would show a cross-peak connecting the aromatic proton at ~6.8 ppm to its attached carbon at ~115 ppm (C-2) and the proton at ~6.5 ppm to its carbon at ~105 ppm (C-6). Another key correlation would be seen between the methoxy protons (~3.8 ppm) and the methoxy carbon (~56 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. chemicalbook.com Key expected HMBC correlations would include:
The methoxy protons (~3.8 ppm) correlating to the C-4 carbon (~145 ppm).
The aromatic proton H-2 (~6.8 ppm) correlating to C-4, C-6, and C-1.
The aromatic proton H-6 (~6.5 ppm) correlating to C-4, C-2, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, which is vital for confirming stereochemistry and spatial relationships. nih.gov A NOESY spectrum would be expected to show a correlation between the methoxy protons and the aromatic proton at the H-6 position, confirming their spatial closeness on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and formula of a compound and can offer structural details through the analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental composition. For this compound (C₇H₇BrFNO), the exact mass can be calculated.
Predicted HRMS Data
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₇H₈BrFNO⁺ | 219.9768 |
| [M+Na]⁺ | C₇H₇BrFNNaO⁺ | 241.9587 |
The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, would result in a characteristic M+ and M+2 isotopic pattern for the molecular ion, with the two peaks being of almost equal intensity. libretexts.org
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (like the molecular ion) to generate product ions. The fragmentation pattern is like a fingerprint, providing valuable structural information. researchgate.net For anilines and aryl ethers, common fragmentation pathways include the loss of small, stable neutral molecules or radicals. rsc.orgchemicalbook.com
A plausible fragmentation pathway for this compound would likely involve:
Loss of a methyl radical (•CH₃): A primary fragmentation event for methoxy-substituted aromatics, leading to a stable phenoxy cation.
Subsequent loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose CO.
Loss of HCN: A characteristic fragmentation for anilines.
Plausible MS/MS Fragmentation of [M+H]⁺ (m/z 219.9768)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 219.9/221.9 | 204.9/206.9 | •CH₃ |
| 204.9/206.9 | 176.9/178.9 | CO |
| 219.9/221.9 | 192.9/194.9 | HCN |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450-3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Aromatic Ring |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch | Methoxy (-OCH₃) |
| ~1620 | Strong | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl Ether |
| ~1100 | Strong | C-F stretch | Aryl Fluoride (B91410) |
| ~1050 | Medium | Symmetric C-O-C stretch | Aryl Ether |
X-ray Crystallography for Solid-State Structure Determination
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Without experimental X-ray diffraction data, a definitive analysis of the bond lengths, bond angles, and torsional angles of this compound is not possible. While computational modeling can provide theoretical values for these parameters, they lack the validation of experimental determination.
Intermolecular Interactions and Crystal Packing
A critical aspect of solid-state chemistry is the understanding of how molecules arrange themselves in a crystal lattice. This is dictated by a variety of intermolecular forces, including hydrogen bonding (N-H···O, N-H···F), halogen bonding (C-Br···O, C-Br···N), and π-π stacking interactions. The absence of a determined crystal structure for this compound precludes any discussion of these vital interactions and the resulting crystal packing motif.
Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is necessary to elucidate its solid-state structure and provide the foundational data for a complete spectroscopic and structural characterization.
Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro 4 Methoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-5-fluoro-4-methoxyaniline at the molecular level. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is extensively used to predict the geometry, reactivity, and other electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry and determining its ground-state electronic configuration. researchgate.net
The electronic structure of an aromatic compound like this compound is heavily influenced by the substituents on the benzene (B151609) ring. The interplay between the electron-donating methoxy (B1213986) (-OCH3) and amino (-NH2) groups, and the electron-withdrawing bromo (-Br) and fluoro (-F) groups, dictates the electron density distribution across the molecule. DFT studies can quantify these effects, providing a basis for understanding the molecule's chemical behavior. For instance, similar DFT studies on related molecules have been used to analyze the effects of substituents on the aromatic ring. researchgate.net
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
For this compound, an MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative fluorine, oxygen, and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino and methoxy groups, as well as potentially a region of positive potential on the bromine atom along the C-Br bond axis, known as a sigma-hole. nih.govresearchgate.net The presence and magnitude of these potentials are crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and interactions with biological targets. researchgate.net
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Potential | Interpretation |
| Red | Most Negative | High electron density, favorable for electrophilic attack. |
| Yellow/Green | Intermediate | Neutral or weakly polarized regions. |
| Blue | Most Positive | Low electron density, favorable for nucleophilic attack. |
HOMO-LUMO Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. set-science.com For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) and methoxy-substituted benzene ring, while the LUMO might be distributed over the entire molecule, including the electron-withdrawing bromine and fluorine atoms.
The analysis of FMOs helps in understanding the charge transfer that occurs within the molecule. nih.gov A smaller energy gap would imply that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance
| Parameter | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η | Propensity of a species to accept electrons. |
Note: These parameters can be calculated from the HOMO and LUMO energies obtained from quantum chemical calculations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For a molecule with rotatable bonds, such as the methoxy and amino groups in this compound, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of an enzyme or a crystal lattice. The simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic different experimental conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
In a hypothetical QSAR study, various molecular descriptors for this compound and its analogues would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govugm.ac.id A mathematical model would then be developed to relate these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties.
Computational Prediction of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, DFT calculations can be used to compute vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. researchgate.netmaterialsciencejournal.org The calculated vibrational modes can help in the assignment of the observed spectral bands to specific molecular motions.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.orgmdpi.com The predicted absorption maxima (λmax) and oscillator strengths can provide insights into the electronic structure of the molecule and the nature of its electronic transitions. materialsciencejournal.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another point of comparison with experimental data and aiding in structure elucidation.
Analysis of Weak Intermolecular Interactions involving Halogens and Other Functional Groups
Computational and theoretical investigations into the solid-state behavior of this compound are crucial for understanding its crystal packing and polymorphism. Although direct crystallographic or in-depth computational studies on this specific molecule are not extensively reported in the reviewed literature, a robust analysis of its potential weak intermolecular interactions can be inferred from studies on analogous substituted aromatic systems. These non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are pivotal in dictating the supramolecular architecture of crystalline solids.
Theoretical methods such as Density Functional Theory (DFT) are instrumental in elucidating the nature and strength of these interactions. researchgate.netrsc.org DFT calculations, particularly those incorporating dispersion corrections (e.g., DFT-D3), have proven effective in accurately describing non-covalent interactions, which are often dominated by dispersion forces. rsc.orgresearchgate.net Furthermore, techniques like Hirshfeld surface analysis are employed to visualize and quantify intermolecular contacts within crystal structures, providing a detailed map of close contacts between neighboring molecules. nih.govnih.gov
In the case of this compound, the presence of bromine, fluorine, a methoxy group, and an aniline moiety suggests a rich landscape of potential intermolecular interactions. These include:
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. whiterose.ac.uk The strength of these bonds can be significantly influenced by the electronic environment of the halogen atom. The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to enhance the electrophilic character of the bromine atom, thereby strengthening its potential for halogen bonding. researchgate.net Theoretical studies on similar bromo-aromatic compounds have shown that halogen bonds can be a significant factor in directing crystal packing. whiterose.ac.uk
Hydrogen Bonding: The aniline group (-NH₂) provides a source of hydrogen bond donors, while the methoxy oxygen (-OCH₃), the fluorine atom, and the nitrogen of the aniline group itself can act as hydrogen bond acceptors. This allows for a variety of potential hydrogen bonding motifs, such as N-H···O, N-H···F, and N-H···N interactions. Additionally, weaker C-H···O and C-H···F hydrogen bonds are also plausible. ijsr.net Studies on related fluorinated and methoxy-substituted aromatic compounds have highlighted the importance of these types of interactions in stabilizing crystal structures. ijsr.net
π-π Stacking: The aromatic ring of this compound can participate in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a common feature in the crystal packing of planar aromatic molecules. The substitution pattern on the ring can influence the geometry and strength of these interactions.
To provide a more quantitative, albeit inferred, perspective on these interactions for this compound, the following table summarizes typical interaction energies and geometric parameters for the types of non-covalent bonds expected to be present, based on computational studies of analogous molecules.
| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) |
| Halogen Bond | C-Br | O (methoxy/nitro) | -2.0 to -5.0 | 2.8 - 3.2 |
| Halogen Bond | C-Br | N (amine/nitrile) | -2.5 to -6.0 | 2.9 - 3.3 |
| Hydrogen Bond | N-H | O (methoxy) | -3.0 to -7.0 | 2.7 - 3.1 |
| Hydrogen Bond | N-H | F | -1.0 to -3.0 | 2.8 - 3.2 |
| Hydrogen Bond | C-H | O (methoxy) | -0.5 to -2.5 | 3.0 - 3.5 |
| Hydrogen Bond | C-H | F | -0.5 to -2.0 | 3.1 - 3.6 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | -1.0 to -5.0 | 3.3 - 3.8 |
Note: The data in this table are representative values from computational studies on various organic molecules containing similar functional groups and are intended to provide a general framework for understanding the potential interactions in this compound. The actual energies and distances will depend on the specific molecular and crystal environment.
A comprehensive computational analysis of this compound would involve optimizing the geometry of molecular dimers and larger clusters to calculate the precise interaction energies for each possible motif. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) could further be employed to decompose the interaction energies into their fundamental components: electrostatic, exchange, induction, and dispersion. nih.gov This would provide a detailed understanding of the driving forces behind the formation of the crystal lattice.
Applications of 3 Bromo 5 Fluoro 4 Methoxyaniline in Advanced Research
Role as a Chemical Intermediate in Complex Organic Synthesis
The strategic placement of reactive sites on the 3-Bromo-5-fluoro-4-methoxyaniline molecule allows for its use in a variety of chemical reactions. The amino group can be readily transformed into other functional groups or used to form amide, imine, or heterocyclic structures. The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular frameworks. This makes the compound a key starting material for multi-step syntheses.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Discovery
Substituted anilines are foundational scaffolds in medicinal chemistry. The specific combination of substituents in this compound makes it an attractive precursor for developing novel APIs. Its structural components can be fine-tuned to optimize the efficacy, selectivity, and pharmacokinetic properties of a drug candidate.
While direct synthesis of Anaplastic Lymphoma Kinase (ALK) or Rho kinase inhibitors using this compound is not prominently documented, the core structures of many existing inhibitors rely on substituted anilines. For instance, the development of ALK inhibitors like Crizotinib involved the strategic use of substituted aminopyridine cores, which share chemical principles with aniline-based scaffolds. qu.edu.qa The synthesis of such potent and selective kinase inhibitors often involves building upon a core structure where an amino group is essential for linking different parts of the molecule. qu.edu.qa
Similarly, various Rho-kinase inhibitors, which are targets for diseases like hypertension and glaucoma, are built from heterocyclic cores synthesized via condensation reactions with anilines. The development of novel Rho-kinase inhibitors often involves exploring different substitution patterns on the aniline (B41778) ring to improve potency and selectivity. Therefore, this compound represents a promising starting material for creating new analogs of ALK, Rho kinase, and other protein kinase inhibitors.
The development of new therapeutic agents often leverages halogenated organic compounds. The presence of bromine and fluorine in this compound makes it a valuable precursor for compounds with a range of biological activities.
Anticancer Compounds: Many potent anticancer agents feature bromo- and fluoro-substituted aromatic rings. For example, derivatives of 5-bromo-N-phenylpyrimidin-2-amine have been synthesized and identified as novel inhibitors of ULK1, a kinase involved in autophagy in non-small cell lung cancer. google.com Similarly, other bromo-substituted heterocyclic compounds have shown significant anticancer activity. nih.gov The aniline moiety of this compound can be used to construct various heterocyclic systems, such as pyrimidines, thiazoles, or imidazoles, which are common cores in anticancer drug design.
Antimicrobial Compounds: Halogenated anilines are known precursors for compounds with antimicrobial properties. researchgate.net For example, 3,5-dibromoaniline (B181674) has demonstrated notable fungitoxicity. researchgate.net The synthesis of pyrazine (B50134) carboxamides, which have shown antibacterial activity against extensively drug-resistant Salmonella Typhi, can involve aniline derivatives. The structural features of this compound make it a candidate for developing new classes of antibiotics and antifungals, particularly in an era of growing drug resistance. wikipedia.org
Anti-inflammatory Compounds: The search for new anti-inflammatory drugs often involves the synthesis of novel heterocyclic compounds derived from aniline precursors. The incorporation of fluorine, in particular, is a common strategy to enhance the anti-inflammatory activity of drug candidates.
The inclusion of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance biological properties. The C-F bond is highly stable, and the fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
The fluorine atom in this compound can lead to more favorable pharmacokinetic profiles in the final API. It can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, fluorine can engage in favorable interactions with protein targets, potentially increasing the potency of the drug. The development of fluorinated analogs of existing drugs, such as ALK inhibitors, has been shown to improve properties like blood-brain barrier penetration, which is crucial for treating brain metastases. wikipedia.org
Table 1: Impact of Fluorination on Drug Properties
| Property | Effect of Fluorine Substitution |
|---|---|
| Metabolic Stability | Increased, due to the strength of the C-F bond blocking metabolic pathways. |
| Binding Affinity | Can be enhanced through specific fluorine-protein interactions. |
| Lipophilicity | Increased, which can affect membrane permeability and bioavailability. |
| pKa | Modified, which can influence solubility and absorption. |
Synthesis of Agrochemicals and Related Compounds
Aniline derivatives are crucial starting materials for a wide range of agrochemicals, including herbicides and fungicides. Phenylurea herbicides, for example, are synthesized from substituted anilines which are first converted to an isocyanate and then reacted with an amine. mdpi.com Another major class of herbicides, the dinitroanilines like Trifluralin, are also based on an aniline core structure. wikipedia.org
In the realm of fungicides, anilinopyrimidines are important for controlling diseases like gray mold (Botrytis cinerea). acs.org Research in this area involves synthesizing new derivatives to overcome fungal resistance. acs.org Given that this compound contains the core aniline structure with halogen and methoxy (B1213986) substitutions—features common in active agrochemicals—it serves as a potential building block for the discovery of new, more effective herbicides and fungicides.
Material Science Applications (e.g., Polymer Precursors)
In material science, aniline and its derivatives are primarily known as monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. researchgate.net PANI is valued for its electrical conductivity, stability, and unique optical properties. researchgate.netrsc.org
By using substituted anilines like this compound as monomers or co-monomers, researchers can create new polymer derivatives with tailored properties. wikipedia.org For example, substitutions on the aniline ring can improve the solubility of the resulting polymer in common organic solvents, making it easier to process into films or other forms. The electronic properties of the polymer can also be fine-tuned by the electron-donating or electron-withdrawing nature of the substituents. Copolymers made with bromoaniline have been studied for their potential in creating moderately conducting and soluble materials. qu.edu.qa The unique combination of substituents on this compound makes it a candidate for creating novel polymers for applications such as sensors, antistatic coatings, and electrochromic devices.
Development of Fluorescent Probes and Chemosensors
Fluorescence-based chemosensors have garnered significant attention due to their high sensitivity, rapid response, and operational simplicity for detecting environmentally and biologically important analytes. Bromoaniline derivatives are frequently used as core components in the rational design of these sensors.
The synthesis of chemosensors based on bromoaniline often involves the formation of a Schiff base. This is typically achieved through a condensation reaction between a bromoaniline derivative and an aldehyde, such as salicylaldehyde (B1680747) or its substituted variants. acs.orgnih.gov For instance, researchers have successfully synthesized fluorescent active Schiff base probes by coupling bromoaniline with salicylaldehyde and 5-bromo salicylaldehyde. acs.org This reaction creates an imine (-C=N-) linkage, which is often part of a larger conjugated system responsible for the molecule's photophysical properties. researchgate.netresearchgate.net
The design strategy leverages the electronic properties of the bromoaniline moiety. The bromine atom can influence the sensor's photophysical properties and provides a potential site for further modification. The synthesis process is often straightforward; for example, one method involves refluxing the bromoaniline and a selected aldehyde in an ethanol (B145695) solution to yield the Schiff base product. nih.gov Thiazole-based Schiff base chemosensors have also been designed and synthesized for specific ion detection. nih.gov The core principle is to create a molecule where the interaction with a specific analyte induces a measurable change in its fluorescence or color. nih.gov
Bromoaniline-based Schiff base chemosensors have demonstrated high selectivity and sensitivity for various metal ions. nih.gov The sensing mechanism typically relies on the interaction between the metal ion and the heteroatoms (like nitrogen and oxygen) in the Schiff base ligand, leading to the formation of a metal complex. nih.gov This interaction alters the electronic structure of the sensor molecule, resulting in a distinct optical response, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"). nih.govnih.gov
For example, specific bromoaniline-based Schiff bases have been employed for the selective detection of Cu²⁺ and Zn²⁺. acs.org The formation of the corresponding metal complexes, [Cu(L₁)₂] and [Zn(L₂)₂], was confirmed by X-ray single-crystal analysis. acs.org Interestingly, the resulting zinc complex itself was then utilized as a secondary sensor for the rapid detection of Al³⁺ and Hg²⁺ through a fluorescence quenching mechanism. acs.orgnih.gov
Another common mechanism is the selective hydrolysis of the azomethine group (-C=N-) in the Schiff base, catalyzed by a target ion like Cr³⁺. This hydrolysis releases a highly fluorescent fragment (e.g., 2-hydroxy-1-nepthaldehyde), leading to a "turn-on" fluorescent signal. nih.gov The change in the electronic properties upon metal binding can also be described as a metal-to-ligand charge transfer (MLCT) or an intramolecular charge transfer mechanism. researchgate.net
| Bromoaniline-Based Sensor | Target Ion(s) | Sensing Mechanism / Response | Reference |
|---|---|---|---|
| (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL₁) | Cu²⁺ | Selective detection via complex formation. | acs.org |
| (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL₂) | Zn²⁺ | Selective detection via complex formation. | acs.org |
| [Zn(L₂)₂] complex | Al³⁺, Hg²⁺ | "Turn-off" fluorescence quenching. | acs.orgnih.gov |
| Thiazole-based Schiff base (SB2) | Cr³⁺ | "Turn-on" fluorescence via selective hydrolysis of azomethine group. | nih.gov |
| 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) | Cu²⁺, Zn²⁺, Ni²⁺ | Metal-to-Ligand Charge Transfer (MLCT). | researchgate.net |
Advanced Chemical Biology and Medicinal Chemistry Applications
The substituted aniline scaffold is a cornerstone in medicinal chemistry, and the specific combination of bromo, fluoro, and methoxy groups in this compound provides a unique platform for designing molecules with targeted biological activity.
The design of ligands that can selectively bind to biological targets like enzymes or receptors is a fundamental goal of drug discovery. Substituted anilines are valuable precursors for such ligands. For example, 3-fluoro-4-methoxyaniline (B107172) is a known precursor for synthesizing quinoline (B57606) derivatives that act as dual inhibitors of Src and Abl kinases, which are important targets in cancer therapy. ossila.com Similarly, 5-bromo-4-fluoro-2-methylaniline (B104819) is a key component in the synthesis of MDL compounds, which are allosteric activators of SIRT6, a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.com
The process of chelation, where a ligand binds to a central metal atom, can increase the lipophilic nature of the molecule, which helps it to permeate through the lipid layers of cell membranes. nih.gov This principle is crucial in drug design. Ligands derived from bromoaniline have been shown to coordinate with metal ions through amide-nitrogen and carboxylate-oxygen groups, demonstrating their versatility in forming stable complexes that can interact with biological systems. nih.gov The functional groups on the aniline ring are critical; the bromine can form halogen bonds, the fluorine can enhance binding affinity and metabolic stability, and the methoxy group can form hydrogen bonds, all of which are key interactions in ligand-target binding.
Structure-based drug design relies on understanding the three-dimensional structure of a biological target to design effective inhibitors or modulators. Molecular docking is a computational technique central to this approach, used to predict the preferred orientation and binding affinity of one molecule to another.
Bromoaniline derivatives have been the subject of numerous molecular docking studies to elucidate their interactions with biological macromolecules. For instance, docking studies have successfully predicted the binding modes of bromoaniline-based Schiff base complexes with DNA and human serum albumin (HSA), with results showing good agreement with experimental data. acs.orgnih.gov In other research, molecular docking was used to investigate the binding of novel bromo and methoxy substituted Schiff base complexes with human DNA, suggesting an intercalation binding mechanism. nih.gov Furthermore, in silico docking studies of bromoaniline derivatives against the HSP90 chaperone, a potential therapeutic target for skin cancer, have been performed to assess their potential as inhibitors. researchgate.net These computational studies are invaluable for rationalizing experimental findings and guiding the synthesis of more potent and selective drug candidates.
| Bromoaniline Derivative / Complex | Biological Target | Purpose of Docking Study | Reference |
|---|---|---|---|
| Bromoaniline-based Schiff base complexes | DNA and Human Serum Albumin (HSA) | Investigate binding modes and validate experimental results. | acs.orgnih.gov |
| Bromo and methoxy substituted Schiff base complexes | Human DNA (PDB:1bna) | Assess binding affinity and confirm intercalation mechanism. | nih.gov |
| Various bromoaniline derivatives | HSP90 Chaperone (2VCJ) | Evaluate potential as inhibitors for cancer therapy. | researchgate.net |
Environmental Fate and Ecotoxicology of Halogenated Anilines General Contextualization
Degradation Pathways in Environmental Compartments (Soil, Water, Air)
The environmental persistence and degradation of halogenated anilines are governed by their chemical structure and the specific conditions of the environmental compartment they enter. sustainability-directory.com
Soil: In soil environments, halogenated anilines can be subject to microbial degradation. Remediation strategies often rely on microbial reductive dehalogenation, a process where microorganisms remove halogen atoms from the aromatic ring under anaerobic conditions. researchgate.net However, the degradation rate can be very slow, leading to the accumulation of these compounds and the establishment of persistent pollution sources that impact soil health and agricultural productivity. nih.gov Oxidative coupling reactions, mediated by enzymes or metal oxides like birnessite (δ-MnO₂), can also transform chlorinated anilines and phenols in soil. acs.org
Water: In aquatic systems, the fate of halogenated anilines is complex. Some, like 4-chloroaniline (B138754) (4-CA), can be volatilized, with a reported half-life of about 35.7 days in rivers, and are also susceptible to photo-oxidation in surface waters, with a half-life of 1 to 3 hours in conditions of low organic matter. nih.gov Biodegradation in water can take from several days to months. nih.gov However, other compounds, such as 3,4-dichloroaniline (B118046) (3,4-DCA), show no significant evidence of hydrolysis, volatilization, or biodegradation, rendering them highly persistent. nih.gov The degradation of anilines in water can follow the catechol pathway, where aniline (B41778) is first converted to catechol by aniline dioxygenase and then further broken down. nih.gov
Air: Due to their volatility, some anilines can disperse into the atmosphere as vapor. nih.gov Once in the air, they can be transported over distances and re-enter terrestrial or aquatic environments through atmospheric deposition. sustainability-directory.comnih.gov
Bioavailability and Persistence in Aquatic Ecosystems
Halogenated anilines are a significant concern for aquatic ecosystems due to their persistence and potential for bioaccumulation. mdpi.comsustainability-directory.com Compounds like 4-CA and 3,4-DCA are classified as persistent in aquatic environments. mdpi.com Their presence, even at low concentrations from nanograms to micrograms per liter, can lead to their accumulation in organisms, magnifying their concentration up the food web. mdpi.comnih.gov
The bioavailability and properties of aromatic amines can be influenced by water chemistry. For example, a decrease in water pH can lead to the protonation of these compounds, which may alter their solubility, speciation, and transformation, thereby impacting their toxicity and persistence. nih.gov Dioxins, which can be related to halogenated aromatic compounds, are known to persist for long periods and accumulate in food chains, with their concentration increasing in marine animal tissues at higher trophic levels (biomagnification). researchgate.net
Properties of Select Halogenated Anilines in Aquatic Environments
| Compound | Boiling Point | Vapor Pressure | Key Fate Processes | Persistence Notes |
|---|---|---|---|---|
| 4-Chloroaniline (4-CA) | 232 °C | 0.015 mm Hg at 25 °C | Volatilization, Photo-oxidation, Biodegradation | Half-life of several days to months for biodegradation. nih.gov |
| 3,4-Dichloroaniline (3,4-DCA) | 272 °C | 1 mm Hg at 81 °C | - | No evidence of hydrolysis, volatilization, or biodegradation. nih.gov |
Transformation Products and their Environmental Implications
The degradation or transformation of halogenated anilines in the environment does not always lead to detoxification. In some cases, the resulting products can be as or more harmful than the parent compound.
During water disinfection processes like chlorination or bromination, anilines can act as precursors to disinfection byproducts (DBPs). nih.govacs.org Research has shown that various aniline compounds can form haloacetonitriles and trihalomethanes. nih.gov For instance, under free chlorination, compounds like 4-nitroaniline (B120555) and 3-chloroaniline (B41212) can form dichloroacetonitrile. nih.govacs.org Free bromination can lead to even higher yields of haloacetonitriles. nih.gov
Furthermore, the chlorination of aniline can produce several large-molecule DBPs. nih.govacs.org These include:
Chloroanilines
(Chloro)hydroxyanilines
(Chloro)benzoquinone imines
Ring-cleavage products
The reaction pathways appear to involve initial chlorination and hydroxylation of the aromatic ring, followed by the formation of benzoquinone imines, which can ultimately lead to the breaking of the aromatic ring. nih.govacs.org This highlights the potential for aniline-related pollutants to form a range of emerging DBPs with expected toxicity. nih.gov
Disinfection Byproduct Formation from Select Anilines
| Aniline Compound | Condition | Primary Byproduct | Observed Yield |
|---|---|---|---|
| 4-Nitroaniline | Free Chlorination | Dichloroacetonitrile | 1.6-2.3% nih.gov |
| 3-Chloroaniline | Free Chlorination | Dichloroacetonitrile | 1.6-2.3% nih.gov |
| 2-Ethylaniline | Free Bromination | Haloacetonitrile | 6.5% nih.gov |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Selective Functionalization
The pursuit of novel synthetic methods for halogenated anilines is driven by the need for precise control over regioselectivity, which is often challenging with electron-rich aromatic systems. nih.gov Traditional electrophilic halogenation of anilines can lead to a mixture of products and over-reaction. libretexts.org Therefore, current research is exploring innovative strategies to achieve selective functionalization.
One promising approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. This modification allows for selective para-bromination or ortho-chlorination by treatment with thionyl halides at low temperatures, offering a practical route to specifically substituted anilines in good yields. nih.gov Other modern synthetic strategies of fundamental importance in organic synthesis include Buchwald-Hartwig amination and nucleophilic aromatic substitution. researchgate.net
Exploration of New Catalytic Systems for Efficient Transformations
Catalysis is at the forefront of modern organic synthesis, and the transformation of halogenated anilines is no exception. Aryl halides are critical precursors for cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov
Current research highlights the use of transition-metal catalysts, particularly palladium and copper, for these transformations. beilstein-journals.orgacs.orgacs.org For instance, palladium-catalyzed cross-coupling reactions are instrumental in creating complex molecules from precursors like 3-Bromo-5-fluoro-4-methoxyaniline. acs.orgacs.org Copper-catalyzed reactions are also widely used, for example, in the synthesis of amides from halogenated anilines and carboxylic acids. rsc.org
Emerging trends in this area include:
Photocatalysis: Visible-light photocatalysis is gaining traction as a mild and environmentally friendly method for generating radicals for fluoroalkylation reactions of anilines. conicet.gov.ar Various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, are being explored. conicet.gov.ar
Novel Ligand Development: The selectivity and efficiency of metal-catalyzed reactions are heavily dependent on the ligands used. Future work will involve designing and synthesizing novel ligands that can improve the performance of existing catalytic systems, enabling reactions under milder conditions and with broader substrate scopes. beilstein-journals.org
Bystanding Oxidants: The use of bystanding F+ oxidants in catalytic C-H fluorination represents an innovative approach, expanding the toolkit for creating fluorinated aromatics. beilstein-journals.org
The table below summarizes some catalytic systems used in the transformation of halogenated anilines.
| Catalyst System | Transformation Type | Key Features |
| Palladium(0) or Palladium(II) | Cross-coupling (e.g., Suzuki, Sonogashira) | Forms C-C bonds; used to create disubstituted aminohydantoins and π-extended acridones. acs.orgacs.org |
| Copper salts (e.g., CuCl, CuCl₂) | Amide synthesis, Ullmann amination | Mediates desulfurization in amide synthesis from carboxylic acids and anilines; used for C-N bond formation. acs.orgrsc.org |
| fac-Ir(ppy)₃ | Photocatalytic Perfluoroalkylation | Uses visible light; efficient for substituting anilines with perfluoroalkyl groups. conicet.gov.ar |
| Rose Bengal | Photocatalytic Perfluoroalkylation | An organic dye photocatalyst for reactions with perfluoroalkyl iodides. conicet.gov.ar |
| Scandium(III)/N,N'-dioxide complex | Asymmetric C-H Fluorination | Catalyzes highly enantioselective fluorination of oxindoles. beilstein-journals.org |
Advanced Applications in Medicinal Chemistry and Drug Development
This compound is a key building block in medicinal chemistry, primarily due to the unique properties imparted by its substituents. The fluorine atom can enhance binding affinity to biological targets, while the bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions. The methoxy (B1213986) group can also participate in interactions such as π-stacking with drug receptors.
A significant application of this compound is in the synthesis of novel anti-cancer agents. google.com For example, it is a crucial intermediate in the preparation of camptothecin (B557342) derivatives. google.com Camptothecins are potent inhibitors of topoisomerase I, an enzyme vital for DNA replication in cancer cells. google.com By incorporating the 3-bromo-5-fluoro-4-methoxyphenyl moiety, researchers aim to create new camptothecin analogs with improved properties, such as enhanced efficacy, better solubility, and reduced toxicity. google.com This compound has been used in the development of antibody-drug conjugates (ADCs), which combine the targeting specificity of antibodies with the potent cell-killing ability of cytotoxic agents. google.com
Furthermore, derivatives of halogenated anilines are being investigated for a range of other therapeutic applications, including as anti-inflammatory agents. The compound has also been listed in patents for substances potentially useful in treating cardiac channelopathies. googleapis.com
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches
A fundamental goal of ongoing research is to develop a predictive understanding of how the structure of a substituted aniline (B41778) influences its chemical reactivity and biological activity. The interplay between the electronic and steric effects of the bromine, fluorine, and methoxy substituents in this compound is a key area of study.
Key Observations on Structure-Reactivity:
Substituent Position: The position of the halogen atoms is critical. For instance, a bromine atom at position 3 (meta to the amine) allows for greater steric accessibility for cross-coupling reactions compared to a bromine at other positions.
Halogen Type: The high electronegativity of the fluorine atom often enhances the binding affinity of a molecule to its biological target.
Amine Basicity: The amino group's basicity is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, like halogens, decrease the basicity of the aniline, while electron-donating groups increase it. chemistrysteps.comncert.nic.in This, in turn, affects the nucleophilicity of the amine and the reactivity of the aromatic ring.
To gain deeper insights, researchers are increasingly combining experimental studies with computational chemistry. acs.org Density-functional theory (DFT) calculations, for example, can be used to model the electrostatic potential of molecules, helping to predict how they will interact. acs.org Such studies can elucidate the relative strengths of hydrogen and halogen bonds, which are crucial intermolecular interactions in crystal engineering and drug-receptor binding. acs.org This integrated approach accelerates the design of new molecules with desired properties by allowing for in silico screening before undertaking complex and resource-intensive laboratory synthesis.
Investigation of Biological Activities of Novel Derivatives
There is significant interest in synthesizing new derivatives of this compound and screening them for a wide range of biological activities. sigmaaldrich.com Given that halogenated aromatic compounds are prominent in many pharmaceuticals and agrochemicals, this scaffold represents a promising starting point for drug discovery. researchgate.net
Research has indicated that compounds structurally related to this compound possess potential antimicrobial properties. Future studies will likely involve the synthesis of a library of derivatives where the bromine atom is replaced with various other functional groups via cross-coupling reactions. These new compounds would then be systematically tested against a panel of bacterial and fungal strains to identify potential new antimicrobial leads.
Beyond antimicrobial activity, there is potential for discovering derivatives with other valuable biological properties. The unique substitution pattern of this compound makes it a versatile starting material for creating a diverse range of new chemical entities for biological screening.
Sustainable Synthesis and Waste Minimization in Halogenated Aniline Chemistry
The chemical industry is under increasing pressure to adopt greener and more sustainable practices. This includes developing synthetic routes that are more atom-economical, use less hazardous reagents, reduce energy consumption, and minimize waste generation. yale.eduudel.edu The synthesis and use of halogenated anilines present specific challenges and opportunities in this regard.
Key principles of green chemistry being applied to halogenated aniline synthesis include:
Process Intensification: Developing one-pot reactions and telescoping multi-step syntheses to reduce the need for purification of intermediates, thereby saving solvents and energy.
Catalyst Efficiency: Using highly efficient catalysts that can operate under mild conditions and be easily recovered and recycled.
Waste Reduction: Designing synthetic pathways that produce water as the primary byproduct is an ideal goal for atom economy. rsc.org Additionally, separating different types of chemical waste (e.g., organic vs. inorganic) is a crucial practice for effective waste management. yale.edu
Alternative Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. udel.edu
For aniline production specifically, technologies like electro-polymerization are being explored for wastewater treatment to remove toxic aniline contaminants, addressing the environmental impact of their industrial use. nih.govnih.gov The overarching goal is to integrate sustainability considerations into the entire lifecycle of these important chemical intermediates, from their synthesis to their final application and disposal. nrc.gov
Q & A
Q. What are the key synthetic strategies for preparing 3-Bromo-5-fluoro-4-methoxyaniline?
- Methodological Answer : A common approach involves sequential functionalization of aniline derivatives. For example, bromination and fluorination can be achieved via electrophilic aromatic substitution (EAS), where directing groups (e.g., methoxy or amino) guide regioselectivity. A methoxy group at the 4-position directs electrophiles to the ortho/para positions, enabling bromination at the 3-position and fluorination at the 5-position. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Similar protocols are used in triazine-based syntheses, where halogenation steps are optimized for regiocontrol .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions. For example, methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHBrFNO, MW = 236.04 g/mol) and isotopic patterns from bromine.
- Infrared (IR) : Peaks at ~3400 cm (N-H stretch) and ~1250 cm (C-O of methoxy) validate functional groups.
The InChI code (1S/C7H7BrFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3) provides a structural fingerprint for cross-referencing .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors or dust.
- Store in a cool, dry place away from oxidizers. Compounds with halogen substituents may release toxic fumes upon decomposition.
Safety data for analogs (e.g., 3-Bromo-5-chloro-2-fluoroaniline) emphasize avoiding direct exposure and ensuring proper waste disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies in HPLC purity analysis of this compound?
- Methodological Answer : Contradictory HPLC results may arise from column choice, mobile phase pH, or detection wavelength. For halogenated anilines:
Q. What challenges arise in achieving regioselective bromination of polyhalogenated aniline derivatives?
- Methodological Answer : Competing directing effects from methoxy, amino, and halogen groups complicate regioselectivity. Strategies include:
- Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) to suppress its directing effect.
- Lewis Acid Catalysis : Use FeBr or AlCl to enhance electrophilic substitution at desired positions.
Isomeric byproducts (e.g., 3-Bromo-4-methylaniline, CAS 7745-91-7) highlight the need for rigorous reaction monitoring via TLC or in-situ IR .
Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?
- Methodological Answer :
- Electronic Effects : The electron-donating methoxy group stabilizes the aromatic ring but may deactivate toward electrophilic attack.
- Steric Effects : Bulky substituents (e.g., bromine at C3) hinder protonation at adjacent positions.
Stability tests (e.g., in HCl/EtOH) should monitor decomposition via F NMR, as fluorine’s sensitivity to electronic changes provides real-time insights. Analogous compounds like 5-Bromo-2-fluoropyridine (CAS 766-11-0) show similar stability trends .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting 19^1919F NMR data for halogenated anilines?
- Methodological Answer : Fluorine’s strong electronegativity causes significant chemical shift variations. For this compound:
- Compare shifts with structurally similar compounds (e.g., 3-Bromo-4-fluoroaniline, CAS 656-64-4).
- Use 2D NMR (HSQC, HMBC) to confirm coupling between fluorine and adjacent protons.
Discrepancies may indicate solvent effects or paramagnetic impurities .
Q. What strategies mitigate byproduct formation during methoxy group introduction?
- Methodological Answer :
- Nucleophilic Substitution : React 3-Bromo-5-fluoro-4-nitroanisole with NHOH under high pressure to reduce nitro to amine while retaining the methoxy group.
- Catalytic Methylation : Use dimethyl carbonate and KCO for milder methylation vs. traditional methyl halides.
Byproducts like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4) can form via demethylation, necessitating careful pH control .
Experimental Design
Q. How to optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer :
- Temperature : Perform bromination at 0–5°C to minimize di-substitution.
- Solvent : Use dichloromethane for halogenation (polar aprotic) and methanol for amination (protic).
- Catalyst Screening : Test Pd/C or CuI for coupling steps.
Analogous scale-up protocols for 4-Bromo-2-fluorobenzyl bromide (CAS 76283-09-5) suggest incremental adjustments to stoichiometry and mixing rates .
Q. What analytical methods validate the absence of toxic degradants in this compound?
- Methodological Answer :
- GC-MS : Screen for volatile degradants (e.g., hydrofluoric acid).
- ICP-OES : Detect heavy metal residues from catalysts.
- Ames Test : Assess mutagenicity of byproducts.
Safety data for 3-bromo-5-fluoro-tyrosine (CAS 369-95-9) recommend these methods for toxicological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
